Strontium oxalate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

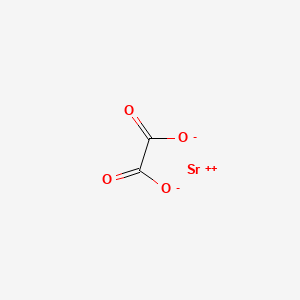

Structure

3D Structure of Parent

属性

CAS 编号 |

814-95-9 |

|---|---|

分子式 |

C2O4Sr |

分子量 |

175.64 g/mol |

IUPAC 名称 |

strontium;oxalate |

InChI |

InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI 键 |

ANBJNNOVODZPET-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Sr+2] |

规范 SMILES |

C(=O)(C(=O)O)O.[Sr] |

其他CAS编号 |

814-95-9 |

Pictograms |

Irritant |

同义词 |

eta-naphthylsulfonyl-R-(d-Pip)-Ada-Abu-DYEPIPEEA-(Cha)-(d-Glu)-OH-AcOH P 551 P-551 P551 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Strontium Oxalate

Abstract

This technical guide provides a comprehensive overview of strontium oxalate (SrC₂O₄), a compound of significant interest in materials science, pyrotechnics, and analytical chemistry. The document details common synthesis methodologies, including precipitation and gel diffusion, offering step-by-step experimental protocols. It systematically presents the key physical, chemical, thermal, and crystallographic properties of this compound, with quantitative data summarized in structured tables for clarity. Furthermore, this guide outlines the primary applications, characterization techniques, and essential safety and handling protocols for the compound. Visual diagrams generated using the DOT language are included to illustrate experimental workflows and decomposition pathways, serving as a valuable resource for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is an inorganic compound with the chemical formula SrC₂O₄. It typically presents as a white, odorless, crystalline powder that is sparingly soluble in water.[1][2] The compound can exist in various hydrated forms, such as SrC₂O₄·H₂O, or as an acidic salt.[1][3][4] Its primary industrial and scientific value stems from its thermal decomposition properties, which are leveraged in pyrotechnics to produce a vibrant red color.[1][5] Additionally, this compound serves as a crucial precursor for the synthesis of other strontium compounds, including advanced materials like BiSrCaCuO ceramic superconductors and various phosphors.[2][6][7] Its well-defined precipitation behavior also makes it a useful reagent in analytical chemistry for the determination of strontium ions.[2][8]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the choice of method often depending on the desired morphology, purity, and crystal size. The most common laboratory-scale preparations are direct precipitation and gel diffusion.

Precipitation Method

Direct precipitation is the most straightforward and widely used method for synthesizing this compound powder. This technique involves the reaction of a soluble strontium salt with an oxalate-containing solution, leading to the formation of an insoluble this compound precipitate.[7]

Experimental Protocol: Direct Precipitation

This protocol is adapted from the methodology described for preparing this compound as a precursor for ceramic superconductors.[7]

-

Preparation of Reactant Solutions:

-

Precipitation:

-

Slowly add the oxalic acid solution dropwise to the strontium chloride solution while maintaining constant stirring.[7] The reaction forms a white precipitate of this compound.

-

-

Filtration and Washing:

-

Filter the resulting precipitate from the solution using an acid-resistant filter medium.

-

Wash the collected precipitate several times with distilled water to remove any unreacted ions, particularly chloride ions.[7] The absence of chloride can be tested with a silver nitrate solution.

-

-

Drying:

Gel Diffusion Method

The gel diffusion method is employed for growing high-quality single crystals of this compound.[12][13] This technique relies on the slow diffusion of reactants through a gel medium, which suppresses rapid nucleation and allows for the growth of larger, more perfect crystals.[13]

Experimental Protocol: Gel Diffusion

This protocol is based on the growth of this compound crystals in an agar-agar gel medium.[12][14]

-

Gel Preparation:

-

Prepare an agar-agar gel by dissolving it in boiling distilled water.

-

Incorporate one of the reactants, for example, strontium chloride (SrCl₂), into the gel solution before it sets.

-

Pour the solution into a suitable container (e.g., test tubes) and allow it to set for a specific time.

-

-

Reactant Diffusion:

-

Once the gel has set, carefully pour the second reactant solution, oxalic acid (H₂C₂O₄), on top of the gel.

-

-

Crystal Growth:

-

Seal the container and leave it undisturbed at ambient temperature. The oxalic acid will slowly diffuse into the gel, reacting with the strontium chloride to form this compound crystals within the gel matrix. The process can take several days to weeks.

-

-

Crystal Harvesting:

-

Once the crystals have reached the desired size, carefully extract them from the gel.

-

Wash the harvested crystals with distilled water to remove any adhering gel and dry them at room temperature.

-

Properties of this compound

Physical and Chemical Properties

This compound is a white solid with very low solubility in water, though its solubility increases significantly at higher temperatures.[1] It is soluble in dilute strong acids like HCl and HNO₃.[10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | SrC₂O₄ | [1][15] |

| Molar Mass | 175.64 g/mol | [1][6][15] |

| Appearance | White crystalline powder | [1][2][6] |

| Density | 2.08 g/cm³ | [1] |

| Solubility in Water | 4.6 mg / 100 g (at 18°C) | [1] |

| 5 g / 100 g (at 100°C) | [1] | |

| 1 g / 20 L (at ~25°C) | [9][10] | |

| Solubility Product (Ksp) | 1.5 x 10⁻⁷ to 5.6 x 10⁻⁸ | [2][9][16][17] |

| Stability | Stable under normal conditions; incompatible with strong acids and oxidizing agents. |[4][9] |

Crystallographic Properties

This compound can crystallize in several hydrated forms, each with a distinct crystal structure. The specific hydrate and its crystal system depend on the synthesis conditions.

Table 2: Crystallographic Data for Selected this compound Compounds

| Compound | Crystal System | Lattice Parameters | Reference(s) |

|---|---|---|---|

| SrC₂O₄·H₂O | Body-centred Tetragonal | a = 6.47 Å, b = 6.52 Å, c = 6.493 Å | [18] |

| SrC₂O₄·2H₂O | Triclinic | a = 8.803 Å, b = 22.352 Å, c = 5.706 Å, α = 95.74°, β = 90.92°, γ = 117.01° | [12] |

| Sr(HC₂O₄)·½(C₂O₄) | Monoclinic (Space Group: P2₁/c) | a = 7.966 Å, b = 9.205 Å, c = 7.320 Å, β = 102.10° |[19] |

Thermal Properties and Decomposition

The thermal decomposition of this compound hydrate is a multi-step process that has been extensively studied using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[7][20]

-

Dehydration: The process begins with the loss of water of crystallization. For SrC₂O₄·1.25H₂O, this occurs in two steps in the temperature range of 127-200°C.[20][21]

-

Oxalate Decomposition: The anhydrous this compound then decomposes to form strontium carbonate (SrCO₃) and carbon monoxide (CO). This step typically occurs between 400°C and 480°C.[21]

-

Carbonate Decomposition: At higher temperatures, the strontium carbonate decomposes into strontium oxide (SrO) and carbon dioxide (CO₂).[20]

The overall decomposition reaction when heated in air is: SrC₂O₄ → SrO + CO₂ + CO.[1]

Table 3: Thermal Decomposition Stages of this compound Hydrate

| Step | Reaction | Approximate Temperature Range (°C) | Reference(s) |

|---|---|---|---|

| 1. Dehydration | SrC₂O₄·nH₂O → SrC₂O₄ + nH₂O | 127 - 200 | [20][21] |

| 2. Oxalate Decomposition | SrC₂O₄ → SrCO₃ + CO | 400 - 480 | [21] |

| 3. Carbonate Decomposition | SrCO₃ → SrO + CO₂ | > 910 |[20] |

Applications

The unique properties of this compound lend it to several specialized applications.

-

Pyrotechnics: This is the most prominent application. Upon heating, this compound decomposes to strontium oxide (SrO), an excellent scarlet red emitter, making it a key ingredient in fireworks, flares, and other pyrotechnic formulations for producing red colors.[1][6] It can also act as a burn rate modifier in certain compositions.[22]

-

Materials Science: It serves as a precursor in the solid-state synthesis of various advanced materials. This includes the preparation of BiSCCO high-temperature superconductors and phosphor materials used in fluorescent lighting.[2][7] Recent research has also explored its use in developing nanomaterials for applications like drug delivery.[23]

-

Analytical Chemistry: Due to its low solubility, it is used as a precipitation agent for the quantitative analysis of strontium ions in various samples.[2][8]

-

Chemical Synthesis: It is a starting material for the production of other strontium-based compounds.[6]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

-

Hazards: The compound is harmful if swallowed and harmful in contact with skin.[6][24][25] It is an irritant to the skin, eyes, and respiratory system.[26][27] Ingestion can potentially lead to renal failure due to the oxalate ion.[3][27]

-

Handling: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, when handling the powder.[6][25] Work in a well-ventilated area or under a fume hood to avoid inhaling dust.[4][25]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][9] Keep away from incompatible materials such as strong acids and strong oxidizing agents.[4][9]

Conclusion

This compound is a versatile inorganic compound with well-defined synthesis routes and a range of important properties. Its thermal decomposition behavior is central to its primary application in pyrotechnics, while its role as a precursor is critical in the field of advanced materials synthesis. A thorough understanding of its properties, synthesis protocols, and safety requirements, as detailed in this guide, is essential for its effective and safe utilization in research and industrial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | PyroData [pyrodata.com]

- 4. This compound Manufacturers, with SDS [mubychem.com]

- 5. This compound | 814-95-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. This compound ( Stronitrum Oxalate Flame Dye ) Pure - SYNTHETIKA [synthetikaeu.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 814-95-9 [chemicalbook.com]

- 10. This compound CAS#: 814-95-9 [m.chemicalbook.com]

- 11. rjpn.org [rjpn.org]

- 12. researchgate.net [researchgate.net]

- 13. ripublication.com [ripublication.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound – Ruchi Group of Chemicals [sunrisefinechemicals.com]

- 16. Solubility Product Constants [thelabrat.com]

- 17. Solubility Products [gchem.cm.utexas.edu]

- 18. researchgate.net [researchgate.net]

- 19. Structure determination of anhydrous acid this compound by conventional X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. quora.com [quora.com]

- 23. chemimpex.com [chemimpex.com]

- 24. This compound | C2O4Sr | CID 69947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. fishersci.com [fishersci.com]

- 26. This compound MSDS [pyrodata.com]

- 27. This compound - Hazardous Agents | Haz-Map [haz-map.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Strontium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structures of various forms of strontium oxalate, a compound of interest in materials science, analytical chemistry, and potentially as a precursor in pharmaceutical manufacturing. This document summarizes key crystallographic data, details experimental protocols for synthesis and characterization, and visualizes experimental workflows and structural relationships.

Introduction to this compound Polymorphs

This compound (SrC₂O₄) is known to crystallize in several forms, primarily as a hydrated salt or an acidic salt. The degree of hydration and the presence of oxalic acid in the crystal lattice significantly influence its three-dimensional structure and physicochemical properties. This guide focuses on three well-characterized forms:

-

This compound Dihydrate (SrC₂O₄·2H₂O)

-

This compound Monohydrate (SrC₂O₄·H₂O)

-

Anhydrous Acid this compound (Sr(HC₂O₄)·½(C₂O₄))

Understanding the precise atomic arrangement within these crystal structures is crucial for controlling their properties, such as solubility, thermal stability, and reactivity, which are critical parameters in various applications, including drug development where strontium-containing compounds are explored for their therapeutic potential.

Crystallographic Data

The following tables summarize the key crystallographic data for the three forms of this compound, derived from single-crystal and powder X-ray diffraction studies.

Table 1: Unit Cell Parameters of this compound Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| This compound Dihydrate | SrC₂O₄·2H₂O | Tetragonal | I4/m | 7.85(1) | 7.85(1) | 10.43(2) | 90 | 90 | 90 | 8 | [1] |

| This compound Monohydrate | SrC₂O₄·H₂O | Triclinic | P-1 | 8.803 | 22.352 | 5.706 | 95.74 | 90.92 | 117.01 | 8 | [1][2] |

| Anhydrous Acid this compound | Sr(HC₂O₄)·½(C₂O₄) | Monoclinic | P2₁/c | 7.9661(7) | 9.205(1) | 7.3198(8) | 90 | 102.104(8) | 90 | 4 | [3] |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for this compound Polymorphs

This compound Dihydrate [1]

| Bond | Length (Å) | Angle | Angle (°) |

| Sr-O(1) | 2.58(1) | O(1)-Sr-O(2) | 68.3(3) |

| Sr-O(2) | 2.62(1) | O(1)-Sr-O(W) | 75.1(3) |

| Sr-O(W) | 2.64(1) | O(2)-Sr-O(W) | 78.9(3) |

| C-O(1) | 1.25(2) | O(1)-C-C' | 117(1) |

| C-O(2) | 1.26(2) | O(2)-C-C' | 116(1) |

| C-C' | 1.56(2) | O(1)-C-O(2) | 127(1) |

This compound Monohydrate [1]

(Selected representative values due to the complexity of the triclinic structure with multiple unique sites)

| Bond | Length (Å) | Angle | Angle (°) |

| Sr-O | 2.50-2.75 | O-Sr-O | (Varies) |

| C-O | 1.24-1.28 | O-C-C | 115-118 |

| C-C | 1.55-1.57 | O-C-O | 125-127 |

Anhydrous Acid this compound [3]

| Bond | Length (Å) | Angle | Angle (°) |

| Sr-O(1) | 2.533(5) | O(1)-Sr-O(2) | 68.9(2) |

| Sr-O(2) | 2.633(5) | O(1)-Sr-O(3) | 83.1(2) |

| Sr-O(3) | 2.584(5) | O(2)-Sr-O(4) | 72.4(2) |

| C(1)-O(1) | 1.256(9) | O(1)-C(1)-C(2) | 116.8(7) |

| C(1)-O(2) | 1.241(9) | O(3)-C(2)-C(1) | 117.1(7) |

| C(1)-C(2) | 1.55(1) | O(1)-C(1)-O(2) | 126.1(8) |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the different forms of this compound.

Synthesis Protocols

This method is commonly used to synthesize both the dihydrate and monohydrate forms of this compound. The resulting phase is dependent on the reaction temperature.

-

Materials: Strontium nitrate (Sr(NO₃)₂) or Strontium Chloride (SrCl₂), Oxalic acid (H₂C₂O₄·2H₂O), Deionized water.

-

Procedure for this compound Dihydrate:

-

Prepare an aqueous solution of a strontium salt (e.g., 0.1 M Sr(NO₃)₂).

-

Prepare an aqueous solution of oxalic acid (e.g., 0.1 M H₂C₂O₄).

-

At room temperature, slowly add the oxalic acid solution to the strontium salt solution with constant stirring.

-

A white precipitate of this compound dihydrate will form immediately.

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

-

Filter the precipitate using a suitable filter paper (e.g., Whatman No. 42).

-

Wash the precipitate several times with deionized water to remove any unreacted ions.

-

Dry the precipitate at a low temperature (e.g., 40-50 °C) to obtain the dihydrate crystals.

-

-

Procedure for this compound Monohydrate:

-

Follow the same initial steps as for the dihydrate.

-

However, the precipitation reaction should be carried out at an elevated temperature, typically in a boiling solution[1].

-

The subsequent filtration, washing, and drying steps are similar to those for the dihydrate.

-

This method is suitable for obtaining larger, high-quality single crystals for diffraction studies.

-

Materials: Strontium chloride (SrCl₂), Oxalic acid (H₂C₂O₄), Agar-agar gel.

-

Procedure:

-

Prepare a hot agar-agar solution (e.g., 1-2% w/v in deionized water).

-

Pour the hot gel solution into a U-tube or test tube and allow it to set.

-

Once the gel is set, add a solution of strontium chloride to one arm of the U-tube (or on top of the gel in a test tube) and a solution of oxalic acid to the other arm.

-

The reactants will diffuse slowly through the gel, and single crystals of this compound will grow at the interface over a period of several days to weeks.

-

The concentration of reactants and the density of the gel can be varied to optimize crystal size and quality.

-

This compound is typically synthesized by the thermal decomposition of a hydrated acid this compound precursor.

-

Precursor Synthesis: The hydrated acid this compound precursor is first synthesized by precipitation from a solution with a specific pH, controlled by the ratio of oxalic acid and a strontium salt.

-

Thermal Decomposition:

-

The hydrated acid this compound precursor is placed in a thermogravimetric analyzer (TGA).

-

The sample is heated in a controlled atmosphere (e.g., dry air or nitrogen) at a specific heating rate (e.g., 10 °C/min) to a temperature within the stability range of the anhydrous form (approximately 190-250 °C).

-

The temperature is held isothermally for a period (e.g., 30 minutes) to ensure complete conversion to the anhydrous acid this compound.

-

Characterization Protocols

-

Single-Crystal X-ray Diffraction:

-

A suitable single crystal is mounted on a goniometer head.

-

Data is collected on a four-circle diffractometer using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

The crystal structure is solved and refined using appropriate crystallographic software packages.

-

-

Powder X-ray Diffraction (PXRD):

-

A finely ground powder sample is placed on a sample holder.

-

The diffraction pattern is recorded using a powder diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å).

-

Data is collected over a specific 2θ range (e.g., 10-100°) with a defined step size and counting time.

-

The resulting diffractogram is used for phase identification (by comparison with standard patterns from databases like the JCPDS) and for structure refinement using methods like Rietveld analysis.

-

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

-

A small amount of the sample (typically 5-10 mg) is placed in a crucible (e.g., platinum or alumina).

-

The sample is heated in a controlled atmosphere (e.g., air, nitrogen, or argon) at a constant heating rate (e.g., 5, 10, or 20 °C/min).

-

The TGA measures the change in mass as a function of temperature, providing information about dehydration and decomposition steps.

-

The DSC measures the heat flow to or from the sample, indicating whether thermal events are endothermic or exothermic.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and structural relationships.

Caption: Workflow for the synthesis of this compound hydrates via precipitation.

Caption: Thermal decomposition pathway of hydrated this compound.[4]

Caption: Coordination environment of the strontium ion in different oxalate structures.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound, focusing on its dihydrate, monohydrate, and anhydrous acid salt forms. The presented crystallographic data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in understanding and manipulating the properties of these materials. The distinct coordination environments of the strontium ion and the varying crystal symmetries highlight the structural diversity of this seemingly simple compound. A thorough understanding of these structural nuances is paramount for the rational design and application of this compound in various scientific and industrial fields.

References

An In-depth Technical Guide to the Thermal Decomposition of Strontium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of strontium oxalate (SrC₂O₄), a process of significant interest in various fields, including materials science, pyrotechnics, and the synthesis of advanced ceramics and superconducting materials. This document details the decomposition pathway, experimental protocols for its analysis, and quantitative data derived from thermogravimetric and differential thermal analyses.

Introduction

This compound, typically found in its hydrated form (SrC₂O₄·nH₂O), undergoes a multi-stage decomposition upon heating. This process involves dehydration, followed by the decomposition of the anhydrous salt to strontium carbonate (SrCO₃), and finally, the decomposition of the carbonate to strontium oxide (SrO) at higher temperatures. The precise nature of these transformations, including the temperatures at which they occur and the kinetics of the reactions, is highly dependent on experimental conditions such as heating rate and the surrounding atmosphere. Understanding these decomposition steps is crucial for controlling the synthesis of strontium-containing materials with desired properties.

The Thermal Decomposition Pathway

The thermal decomposition of hydrated this compound proceeds through a series of well-defined steps. Initially, the water of hydration is lost, followed by the decomposition of the anhydrous oxalate, and finally the decomposition of the resulting carbonate.

The overall decomposition can be summarized as follows:

-

Dehydration: SrC₂O₄·H₂O(s) → SrC₂O₄(s) + H₂O(g)

-

Decomposition to Carbonate: SrC₂O₄(s) → SrCO₃(s) + CO(g)

-

Decomposition to Oxide: SrCO₃(s) → SrO(s) + CO₂(g)

The carbon monoxide produced in the second step can further react with atmospheric oxygen in an exothermic reaction:

2CO(g) + O₂(g) → 2CO₂(g)

dot

Caption: Thermal decomposition pathway of hydrated this compound.

Quantitative Decomposition Data

The following tables summarize the quantitative data obtained from various studies on the thermal decomposition of this compound. These values can vary depending on the specific experimental conditions.

Table 1: Decomposition Stages and Temperature Ranges

| Decomposition Stage | Reaction | Temperature Range (°C) |

| Dehydration | SrC₂O₄·H₂O → SrC₂O₄ + H₂O | 127 - 200[1] |

| Anhydrous Decomposition | SrC₂O₄ → SrCO₃ + CO | 400 - 600[1] |

| Carbonate Decomposition | SrCO₃ → SrO + CO₂ | 680 - 900+ |

Table 2: Mass Loss Data from Thermogravimetric Analysis (TGA)

| Decomposition Step | Gaseous Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration (of monohydrate) | H₂O | 9.1 | 8.6 - 8.9[1][2] |

| Anhydrous to Carbonate | CO | 14.1 | 14.1 - 14.3[1][2][3] |

| Carbonate to Oxide | CO₂ | 22.2 | 22.1[2] |

Table 3: Kinetic Parameters for Decomposition Steps

| Decomposition Step | Kinetic Model | Activation Energy (Ea) (kJ/mol) |

| Anhydrous SrC₂O₄ to SrCO₃ | 2D Diffusion (D2) | Varies with method |

| SrCO₃ to SrO | 3D Phase Boundary (R3) | Varies with method |

Experimental Protocols

The study of the thermal decomposition of this compound relies on a suite of analytical techniques. The most common methods are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), often used simultaneously (STA). These are frequently coupled with Mass Spectrometry (MS) to identify evolved gases and X-ray Diffraction (XRD) to characterize solid-state intermediates and final products.

Synthesis of this compound Hydrate

A typical synthesis involves the precipitation reaction between a soluble strontium salt (e.g., strontium chloride, SrCl₂) and an oxalate source (e.g., oxalic acid, H₂C₂O₄, or ammonium oxalate, (NH₄)₂C₂O₄) in an aqueous solution. The resulting precipitate is then filtered, washed with deionized water, and dried at a low temperature (e.g., 60-80 °C) to obtain the hydrated this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a precision microbalance and a programmable furnace.

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically between 5 and 20 °C/min, is applied.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000-1400 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen, argon), with a constant flow rate (e.g., 20-100 mL/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between the sample and an inert reference, while DSC measures the heat flow required to maintain the sample and reference at the same temperature. Both techniques identify exothermic and endothermic transitions.

-

Instrumentation: A DTA or DSC instrument, often integrated with a TGA (Simultaneous Thermal Analyzer - STA).

-

Experimental Conditions: The experimental conditions (heating rate, temperature program, atmosphere) are typically the same as for TGA, especially when performed simultaneously.

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Endothermic peaks typically represent dehydration and decomposition, while exothermic peaks can indicate recrystallization or oxidation (e.g., of CO to CO₂). An exothermic DTA peak around 300°C is attributed to the recrystallization of anhydrous this compound.[4][5] An endothermic DTA peak observed at approximately 910°C is associated with the orthorhombic to hexagonal phase transition of SrCO₃.[4][5]

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

EGA-MS is used to identify the gaseous species evolved during decomposition.

-

Instrumentation: A mass spectrometer coupled to the outlet of the thermal analyzer via a heated transfer line.

-

Procedure: As the sample is heated in the thermal analyzer, the evolved gases are continuously introduced into the mass spectrometer.

-

Data Analysis: The mass spectrometer records the intensity of different mass-to-charge ratios (m/z) as a function of temperature. This allows for the identification of evolved gases such as water (m/z 18), carbon monoxide (m/z 28), and carbon dioxide (m/z 44).

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the initial material and the solid intermediates and residues at different stages of decomposition.

-

Procedure: Samples are heated to specific temperatures corresponding to the plateaus in the TGA curve and then cooled. The resulting solid is then analyzed by XRD. In-situ high-temperature XRD (HT-XRD) can also be performed to monitor the phase changes as the temperature increases.

-

Data Analysis: The XRD patterns provide information on the crystalline phases present in the sample, confirming the formation of anhydrous SrC₂O₄, SrCO₃, and SrO at the various decomposition stages.

dot

Caption: A typical experimental workflow for studying this compound decomposition.

References

A Technical Guide to the Solubility of Strontium Oxalate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of strontium oxalate (SrC₂O₄) in various solvents. It is intended to serve as a technical resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles governing its dissolution.

Introduction to this compound

This compound is an inorganic compound that presents as a white, crystalline powder.[1][2] It is known for its low solubility in water, a characteristic that makes it useful in specific applications such as pyrotechnics for producing red colors, and in ceramics to enhance mechanical and thermal stability.[3][4] In research and pharmaceutical development, understanding the solubility of sparingly soluble salts like this compound is critical for processes including controlled release in drug delivery systems, synthesis of other strontium compounds, and analytical chemistry.[4][5] This guide details its solubility profile across different solvent systems and the methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. Below is a summary of available quantitative data.

Table 1: Solubility of this compound in Various Solvents

| Solvent System | Temperature | Solubility (g / 100 mL) | Solubility (g / L) | Reference |

| Water | 18 °C | 0.0046 g | 0.046 g | [3] |

| Water | ~25 °C | 0.005 g | 0.05 g | [6][7][8] |

| Water | 100 °C | 5.0 g | 50 g | [3] |

| 3.5% Acetic Acid | ~25 °C | 0.0526 g | 0.526 g | [3][6] |

| 23% Acetic Acid | ~25 °C | 0.087 g | 0.87 g | [3] |

| 25% Acetic Acid | ~25 °C | ~0.091 g | ~0.91 g | [6][9] |

| Dilute HCl | Ambient | Readily Soluble | Not Quantified | [8] |

| Dilute HNO₃ | Ambient | Readily Soluble | Not Quantified | [8] |

Note: The significant increase in water solubility at 100°C is noted from the available literature but should be treated with caution as it represents a substantial deviation from its room temperature solubility.

2.1 Solubility Product (Ksp)

The solubility product constant (Ksp) is an equilibrium constant for a solid substance dissolving in an aqueous solution. It represents the level at which a solute dissolves in solution. The reported Ksp values for this compound vary across different sources, which may be attributed to different experimental conditions.

Table 2: Reported Solubility Product (Ksp) Values for this compound at ~25 °C

| Ksp Value | Reference |

| 5.6 x 10⁻⁸ | [6][7][9] |

| 5.0 x 10⁻⁸ | [10] |

| 8.1 x 10⁻⁸ | [11] |

| 1.5 x 10⁻⁷ | [12] |

| 1.6 x 10⁻⁷ | [13] |

Factors Influencing Solubility

3.1 Effect of pH

The solubility of this compound is significantly influenced by pH.[14] In acidic solutions, the oxalate ion (C₂O₄²⁻), which is the conjugate base of the weak acid oxalic acid, becomes protonated to form the hydrogen oxalate ion (HC₂O₄⁻) and subsequently oxalic acid (H₂C₂O₄).[14] This reaction decreases the concentration of free oxalate ions in the solution. According to Le Châtelier's principle, the dissolution equilibrium of SrC₂O₄ shifts to the right to replenish the oxalate ions, resulting in a marked increase in solubility.[14] this compound is therefore readily soluble in dilute mineral acids like HCl and HNO₃.[7][8]

Conversely, in neutral or alkaline solutions, the oxalate ion concentration is not reduced by protonation, and the solubility remains low. At very high pH levels (e.g., >12), strontium solubility is generally low due to the potential precipitation of other strontium species.[15][16]

Caption: Logical diagram of the effect of acidic pH on this compound solubility.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble compounds like this compound requires precise experimental methods. The "shake-flask" method is widely regarded as the gold standard for its accuracy.[17]

4.1 Shake-Flask Method

This equilibrium solubility method involves saturating a solvent with a solute and measuring the concentration of the dissolved substance.[17]

Principle: An excess amount of solid this compound is agitated in a chosen solvent system at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of dissolved this compound in the supernatant is quantified.[17]

Detailed Protocol:

-

Preparation: Add an excess amount of finely powdered this compound to a flask containing the solvent of interest (e.g., deionized water, buffer of a specific pH). The excess solid is crucial to ensure that saturation is achieved and maintained.[17]

-

Equilibration: Seal the flask and place it in a constant-temperature shaker or water bath. Agitate the suspension for a predetermined period, typically 24 to 72 hours, to ensure that the dissolution equilibrium is reached.[17]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample immediately using a syringe filter (e.g., 0.22 µm pore size) to remove all undissolved solid particles. The filtration and subsequent handling should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.[17]

-

Analysis: Analyze the concentration of strontium or oxalate in the clear filtrate. Common analytical techniques include:

-

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectroscopy (AAS) to determine the concentration of strontium ions.

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy to quantify the oxalate concentration.[17]

-

Gravimetric Analysis: Evaporation of the solvent and weighing the residual solid, though this is less common for sparingly soluble salts.[17]

-

-

Calculation: Calculate the solubility from the measured concentration of the dissolved ions, expressing the result in units such as g/L or mol/L.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

4.2 Other Methodologies

-

Conductometric Method: This technique is suitable for sparingly soluble ionic compounds. It involves measuring the electrical conductivity of a saturated solution. Since the conductivity is proportional to the concentration of dissolved ions, the solubility can be calculated using the molar ionic conductivities of Sr²⁺ and C₂O₄²⁻.[18]

-

Radiotracer Method: This highly sensitive method can be used if a radiolabeled version of this compound is available. The activity of a saturated solution is measured, and from the known specific activity of the compound, the amount dissolved can be calculated with high accuracy, even at very low concentrations.[19]

References

- 1. This compound | PyroData [pyrodata.com]

- 2. This compound | C2O4Sr | CID 69947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 814-95-9: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 814-95-9 [chemicalbook.com]

- 7. This compound CAS#: 814-95-9 [m.chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. Page loading... [guidechem.com]

- 10. Solubility Products [gchem.cm.utexas.edu]

- 11. Solved this compound (SrC2O4) has Ksp = 8.1 × 10^-8. | Chegg.com [chegg.com]

- 12. Solubility Product Constants [thelabrat.com]

- 13. Solved Calculate the solubility of this compound | Chegg.com [chegg.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. virascience.com [virascience.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. satyensaha.com [satyensaha.com]

- 19. egyankosh.ac.in [egyankosh.ac.in]

Strontium Oxalate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Synthesis, and Biological Significance of Strontium Oxalate

Abstract

This compound (SrC₂O₄) is an inorganic compound with significant applications in diverse scientific fields, ranging from pyrotechnics to advanced biomaterials. For researchers, scientists, and drug development professionals, a thorough understanding of its chemical and physical properties, synthesis methodologies, and biological interactions is crucial. This technical guide provides a comprehensive overview of this compound, with a focus on its chemical formula, molecular weight, synthesis protocols, and its role in cellular signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a white, crystalline solid that is sparingly soluble in water. Its fundamental properties are summarized in the table below. The compound can exist in both anhydrous (SrC₂O₄) and hydrated (SrC₂O₄·nH₂O) forms.

| Property | Value | Reference |

| Chemical Formula | SrC₂O₄ | [1][2] |

| Molecular Weight (Anhydrous) | 175.64 g/mol | [] |

| Appearance | White powder | [4] |

| CAS Number | 814-95-9 | [5] |

| Solubility in Water | Sparingly soluble | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through precipitation reactions. Below are detailed protocols for common laboratory-scale synthesis.

Direct Precipitation Method

This method involves the reaction of a soluble strontium salt with an oxalate salt or oxalic acid.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 0.05 M solution of strontium chloride (SrCl₂) in distilled water.

-

Prepare a 0.05 M solution of sodium oxalate (Na₂C₂O₄) in distilled water.[6]

-

-

Precipitation:

-

Slowly add the sodium oxalate solution to the strontium chloride solution with constant stirring.[7] A white precipitate of this compound will form immediately.

-

-

Aging of the Precipitate:

-

Continue stirring the mixture for a defined period (e.g., 2 hours) to allow the precipitate to age and for the particle size to homogenize.

-

-

Isolation and Purification:

-

Drying:

-

Dry the purified this compound precipitate in an oven at a controlled temperature (e.g., 110°C) overnight to remove residual water and ethanol.[8]

-

Logical Workflow for Direct Precipitation:

References

A Comprehensive Technical Guide to Strontium Oxalate: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium oxalate (SrC₂O₄), a sparingly soluble salt of strontium, serves as a critical precursor in the synthesis of various advanced materials and possesses notable biological relevance. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis methodologies, and the well-documented role of strontium in biological systems, particularly bone metabolism. Detailed experimental protocols for its synthesis and thermal decomposition are presented, alongside a summary of its analytical characterization methods. Furthermore, this document elucidates the key signaling pathways influenced by strontium ions, offering valuable insights for researchers in materials science and drug development.

Chemical Identifiers and Physicochemical Properties

This compound is a white, crystalline powder.[1] Its hydrated form, this compound monohydrate, is also common. The key identifiers and properties of anhydrous this compound are summarized below for quick reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 814-95-9 | [2] |

| PubChem CID | 69947 | [2] |

| EC Number | 212-415-6 | [2] |

| UNII | 7IAW7E69NI | [2] |

| InChI | InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | [3] |

| InChIKey | KQAGKTURZUKUCH-UHFFFAOYSA-L | [3] |

| Canonical SMILES | C(=O)(C(=O)[O-])[O-].[Sr+2] | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | SrC₂O₄ | [5] |

| Molecular Weight | 175.64 g/mol | [5] |

| Appearance | White crystalline solid/powder | [6] |

| Solubility in Water | Sparingly soluble | [6] |

| Decomposition Temperature | Decomposes above 200°C | [7] |

| Density | 3.131 g/cm³ at 20°C | [8] |

Experimental Protocols

Synthesis of this compound via Precipitation

This compound is commonly synthesized via a precipitation reaction between a soluble strontium salt and an oxalate solution.

Objective: To synthesize this compound (SrC₂O₄) through the reaction of strontium chloride (SrCl₂) and sodium oxalate (Na₂C₂O₄).

Materials:

-

Strontium chloride (SrCl₂) solution (0.05 mol/L)

-

Sodium oxalate (Na₂C₂O₄) solution (0.05 mol/L)

-

Distilled water

-

Absolute ethanol

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Methodology:

-

Prepare a 0.05 mol/L solution of strontium chloride in distilled water.

-

Prepare a 0.05 mol/L solution of sodium oxalate in distilled water.

-

While stirring the strontium chloride solution, slowly add the sodium oxalate solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture for a designated period (e.g., 2 hours) to ensure complete precipitation.[2]

-

Filter the precipitate using a filtration apparatus.

-

Wash the collected precipitate several times with distilled water to remove any unreacted salts, followed by a wash with absolute ethanol to aid in drying.[9]

-

Dry the purified this compound precipitate in a drying oven at a controlled temperature (e.g., 110°C) overnight to remove residual water and ethanol.[2]

Thermal Decomposition of this compound

The thermal decomposition of this compound is a crucial step in the synthesis of strontium-containing materials like strontium oxide (SrO) and strontium carbonate (SrCO₃).

Objective: To study the thermal decomposition behavior of this compound hydrate using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DTA)

Methodology:

-

Place a precisely weighed sample of this compound hydrate into an alumina crucible.

-

Heat the sample from room temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 5 K/min) in a controlled atmosphere (e.g., air or argon).[10][11]

-

Record the weight loss (TG), the derivative of the weight loss (DTG), and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Analyze the resulting curves to identify the decomposition steps. Typically, the decomposition proceeds in distinct stages: dehydration, decomposition of anhydrous oxalate to strontium carbonate, and finally, decomposition of strontium carbonate to strontium oxide.[10]

Biological Significance and Role in Drug Development

While this compound itself is primarily used as a precursor, the biological effects of the strontium ion (Sr²⁺) are of significant interest to drug development professionals, particularly in the field of osteoporosis treatment. Strontium, due to its chemical similarity to calcium, can be incorporated into bone.[12] Research, primarily on strontium ranelate, has demonstrated that strontium ions have a dual mode of action on bone metabolism: they stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts.[4][13]

Signaling Pathways Modulated by Strontium

The therapeutic effects of strontium on bone are attributed to its ability to modulate several key signaling pathways.

Strontium ions can activate the Calcium-Sensing Receptor (CaSR) on osteoblasts and osteoclasts.[14] This activation triggers downstream signaling cascades, including the activation of phospholipase Cβ, leading to the release of intracellular calcium and the activation of MAPK ERK1/2 and Wnt/NFATc signaling.[14][15] In osteoblasts, this signaling promotes replication, differentiation, and survival.[15] In osteoclasts, it leads to the modulation of key molecules like RANKL and OPG, which control bone resorption.[15]

Strontium has been shown to interact with the Wnt signaling pathway, which is crucial for osteoblastogenesis. Strontium administration can increase the expression of Wnt5a, which in turn activates both canonical and non-canonical Wnt signaling.[8] This leads to an increase in the expression of the transcription factor Runx2, a key regulator of osteoblast differentiation, while inhibiting the expression of PPAR-γ2, which promotes adipogenesis.[8]

Oxalate Metabolism

For drug development professionals, understanding the fate of the entire molecule is crucial. Oxalate is a metabolic end-product in humans.[16] The body's oxalate levels are influenced by dietary intake, endogenous production (primarily in the liver), and intestinal absorption.[16] The gut microbiome plays a significant role in degrading dietary oxalate, thereby reducing its absorption.[17] Elevated oxalate levels can lead to the formation of calcium oxalate kidney stones.[16] While this compound is sparingly soluble, the potential for in vivo dissociation and the subsequent metabolic fate of the oxalate ion should be considered in any therapeutic application.

Applications in Materials Science

This compound is a valuable precursor for the synthesis of various functional materials. Its thermal decomposition yields strontium carbonate and strontium oxide, which are used in:

-

Pyrotechnics: Strontium compounds impart a brilliant red color to flames.

-

Ceramics and Glasses: Strontium oxide is used to improve the mechanical strength and thermal stability of ceramic products.[9]

-

Luminescent Materials: Strontium-based materials are investigated for their use in phosphors.[13]

-

Semiconductors: Research has shown that X-ray induced decomposition of this compound can produce novel wide-bandgap semiconductors.[18]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed or in contact with skin.[19] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.[6] It is important to avoid dust formation and inhalation.[20]

Table 3: Hazard Information for this compound

| Hazard Statement | Code | Reference |

| Harmful if swallowed | H302 | [19] |

| Harmful in contact with skin | H312 | [19] |

Conclusion

This compound is a compound with significant utility in materials science and notable biological implications relevant to drug development. Its role as a precursor for advanced materials is well-established. For researchers in the life sciences, the biological activities of the strontium ion, particularly its dual action on bone remodeling through the modulation of key signaling pathways, offer a compelling area for further investigation. A thorough understanding of its chemical properties, synthesis, and biological context is essential for leveraging the full potential of strontium-based compounds in both industrial and therapeutic applications.

References

- 1. saltanalysis.com [saltanalysis.com]

- 2. rjpn.org [rjpn.org]

- 3. Microelement strontium and human health: comprehensive analysis of the role in inflammation and non-communicable diseases (NCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium as therapy for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strontium for Treating Osteoporosis and for Bone Health [webmd.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound MSDS [pyrodata.com]

- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment | MDPI [mdpi.com]

- 14. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis. | Sigma-Aldrich [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Oxalate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. osti.gov [osti.gov]

- 19. lobachemie.com [lobachemie.com]

- 20. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Oxalate Powder

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of strontium oxalate (SrC₂O₄), a compound of interest in materials science, pyrotechnics, and biomedical applications.[1] this compound serves as a critical precursor for the synthesis of various strontium-based materials, including advanced ceramics, glass, and phosphors.[1][2] Its limited aqueous solubility and thermal decomposition characteristics are central to its utility. This guide summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents logical workflows for analysis.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference. Data has been compiled from various technical and safety data sheets.

Table 1: Physical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | SrC₂O₄ | [3][4] |

| Molar Mass | 175.64 g/mol | [3][4][5] |

| Appearance | White crystalline powder | [3][5][6] |

| Density | 2.08 g/cm³ | [5] |

| Odor | Odorless or faintly perceptible | [6][7][8] |

Table 2: Chemical and Solubility Properties

| Property | Value / Description | Citations |

| CAS Number | 814-95-9 (anhydrous) | [3][7] |

| Decomposition Temp. | Decomposes above 150°C (monohydrate) | [5] |

| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [9][10] |

| Water Solubility | Very slightly soluble / Insoluble. 4.6 mg/100 g at 18°C. | [4][5][7] |

| Solubility Product (Ksp) | Ranges from 5.0 x 10⁻⁸ to 1.5 x 10⁻⁷ | [9][11][12] |

| Solubility in Acid | Readily soluble in dilute HCl or HNO₃ | [7][10] |

Core Chemical Characteristics

Thermal Decomposition

This compound undergoes a well-defined, multi-step thermal decomposition process when heated in the presence of air. This is a critical property, particularly for its application as a precursor in materials synthesis and pyrotechnics.[5] The process typically involves initial dehydration followed by the decomposition of the anhydrous salt to strontium carbonate, and finally, to strontium oxide at higher temperatures.[13][14]

The general pathway is:

-

Dehydration: SrC₂O₄·nH₂O → SrC₂O₄ + nH₂O(g)

-

Oxalate Decomposition: SrC₂O₄ → SrCO₃ + CO(g)[14]

-

Carbonate Decomposition: SrCO₃ → SrO + CO₂(g)[13]

The decomposition of anhydrous this compound to strontium carbonate typically occurs in the temperature range of 400-600°C.[13][14] The subsequent decomposition of strontium carbonate to strontium oxide requires significantly higher temperatures.[13]

Experimental Protocols

Characterization of this compound powder relies on standard analytical techniques to confirm identity, purity, and physical properties.

Synthesis Protocol

A common laboratory-scale synthesis involves a direct precipitation reaction.[13]

-

Preparation of Solutions: Prepare an aqueous solution of a soluble strontium salt (e.g., strontium chloride, SrCl₂) and a separate aqueous solution of an oxalate salt (e.g., oxalic acid or ammonium oxalate).[10][13]

-

Precipitation: Add the oxalate solution dropwise to the strontium salt solution under constant stirring. A white precipitate of this compound will form immediately due to its low solubility.[9][13]

-

Washing: Filter the precipitate from the solution. Wash the collected solid multiple times with distilled water to remove any unreacted ions (e.g., chloride ions).

-

Drying: Dry the final product in air or in a low-temperature oven to yield this compound powder.[13]

Thermogravimetric Analysis (TGA)

TGA is essential for studying the thermal decomposition of this compound. The procedure measures the change in mass of a sample as a function of temperature.[15][16]

-

Sample Preparation: Place a small, accurately weighed amount of the this compound powder (typically 5-10 mg) into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible onto the TGA's high-precision balance.

-

Analysis Conditions: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from room temperature to 1200°C).[13] The analysis is typically run under a controlled atmosphere, such as flowing air or an inert gas like nitrogen or argon.[15][17]

-

Data Acquisition: The instrument records the sample's mass continuously as the temperature increases. The resulting data is plotted as a thermogram (mass vs. temperature), often with a derivative curve (DTG) to precisely identify decomposition temperatures.[16]

X-Ray Diffraction (XRD)

XRD is used to determine the crystalline structure and phase purity of the powder.

-

Sample Preparation: The this compound powder is finely ground and packed into a sample holder to ensure a flat, uniform surface.

-

Instrument Setup: The sample holder is mounted in an X-ray diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at various angles (2θ). A detector records the intensity of the diffracted X-rays at each angle.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline solid. This pattern is compared against standard reference patterns from databases like the JCPDS (Joint Committee on Powder Diffraction Standards) to confirm the identity and crystal structure of the compound. For example, this compound monohydrate (SrC₂O₄·H₂O) has been identified with a body-centered tetragonal structure.[18]

Applications in Research and Development

This compound's properties make it a valuable material in several advanced fields:

-

Materials Science: It is a key precursor for synthesizing strontium-based materials like strontium titanate and strontium aluminate, which are used in ceramics, capacitors, and luminescent materials.[1][19]

-

Pyrotechnics: Upon heating, it decomposes to strontium oxide, which is used to produce a brilliant scarlet red color in fireworks and flares.[5]

-

Biomedical Research: Strontium is known to have beneficial effects on bone health. Consequently, this compound is explored in research related to bone regeneration materials and as a component in novel drug delivery systems.[1][2]

-

Analytical Chemistry: Due to its insolubility, it can be used in gravimetric analysis for the quantitative determination of strontium ions in a sample.[2][20]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C2O4Sr | CID 69947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – Ruchi Group of Chemicals [sunrisefinechemicals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. 814-95-9 CAS | this compound | Metallic Salts (Metal Salts) | Article No. 6138D [lobachemie.com]

- 7. This compound [drugfuture.com]

- 8. carlroth.com [carlroth.com]

- 9. This compound | 814-95-9 [chemicalbook.com]

- 10. This compound CAS#: 814-95-9 [m.chemicalbook.com]

- 11. Solubility Product Constants [thelabrat.com]

- 12. Solubility Products [gchem.cm.utexas.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]

- 16. h-and-m-analytical.com [h-and-m-analytical.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ripublication.com [ripublication.com]

- 20. Page loading... [guidechem.com]

Formation of Strontium Oxalate Precipitate from Strontium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of strontium oxalate precipitate from strontium salts. This compound (SrC₂O₄), a sparingly soluble salt, is of significant interest in various fields, including analytical chemistry, materials science, and pharmacology. This document details the fundamental chemical principles governing its precipitation, standardized experimental protocols for its synthesis, and key analytical techniques for its characterization. Furthermore, it explores the biological relevance of strontium and oxalate ions, with a particular focus on the signaling pathways implicated in the therapeutic effects of strontium salts in bone metabolism and the pathological processes associated with oxalate in renal conditions. Quantitative data is presented in structured tables for comparative analysis, and complex processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a white crystalline powder with the chemical formula SrC₂O₄.[1] It can also exist in hydrated forms, such as the monohydrate (SrC₂O₄·H₂O).[2] Its low solubility in water makes precipitation a common method for its synthesis and a basis for gravimetric analysis of strontium. The formation of this compound is a classic example of a precipitation reaction, where a solid is formed from a solution. This process is influenced by several factors, including the concentration of reactants, temperature, pH, and the presence of any complexing agents.

In the context of drug development, strontium salts, particularly strontium ranelate, have been investigated for their role in promoting bone formation and inhibiting bone resorption.[3][4] Understanding the interaction of strontium ions with biological anions like oxalate is crucial. Conversely, oxalate is a key component in the formation of kidney stones, and its signaling pathways are of significant interest in understanding and preventing urolithiasis.[5][6][7]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | SrC₂O₄ | [1][8] |

| Molar Mass | 175.64 g/mol | |

| Appearance | White powder | [1] |

| Density | ~3.131 g/cm³ at 20°C | [9] |

| Solubility in Water | Sparingly soluble | [1] |

| Solubility Product (Ksp) | Varies by source, see Table 2 | |

| Decomposition | Decomposes upon heating |

The Precipitation Reaction

The formation of this compound precipitate occurs when a solution containing strontium ions (Sr²⁺) is mixed with a solution containing oxalate ions (C₂O₄²⁻). The strontium ions are typically sourced from a soluble strontium salt, such as strontium chloride (SrCl₂) or strontium nitrate (Sr(NO₃)₂), while the oxalate ions are provided by a soluble oxalate, like sodium oxalate (Na₂C₂O₄) or ammonium oxalate ((NH₄)₂C₂O₄), or by oxalic acid (H₂C₂O₄).

The net ionic equation for the precipitation reaction is:

Sr²⁺(aq) + C₂O₄²⁻(aq) → SrC₂O₄(s)

This reaction is an equilibrium process, and the extent of precipitation is governed by the solubility product constant (Ksp) of this compound.

Chemical Reaction Pathway

The following diagram illustrates the straightforward pathway for the formation of this compound precipitate.

Caption: Chemical reaction pathway for this compound formation.

Quantitative Data

Table 1: Solubility of this compound

| Temperature (°C) | Solubility in Water ( g/100 mL) | Solubility in 3.5% Acetic Acid ( g/100 mL) | Solubility in 25% Acetic Acid ( g/100 mL) | Reference |

| ~25 | 0.005 | 0.053 | 0.091 | [9][10] |

Table 2: Solubility Product Constant (Ksp) of this compound

| Ksp Value | Reference |

| 5.6 x 10⁻⁸ | [1][9][10] |

Table 3: Thermal Decomposition of this compound Hydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Product | Reference |

| Dehydration | 127 - 200 | ~8.6 | Anhydrous SrC₂O₄ | |

| Decomposition of Oxalate | 400 - 480 | Varies | Strontium Carbonate (SrCO₃) | |

| Decomposition of Carbonate | >800 | Varies | Strontium Oxide (SrO) | [11] |

Experimental Protocols

Standard Laboratory Synthesis of this compound

This protocol describes a common method for the preparation of this compound precipitate in a laboratory setting.[11]

Materials:

-

Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

-

Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Burette

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a solution of a soluble strontium salt (e.g., 0.1 M SrCl₂) in deionized water.

-

Prepare a solution of a soluble oxalate (e.g., 0.1 M (NH₄)₂C₂O₄) in deionized water.

-

-

Precipitation:

-

Place a known volume of the strontium salt solution in a beaker with a magnetic stir bar and begin stirring.

-

Slowly add the oxalate solution to the strontium salt solution from a burette while continuously stirring. A white precipitate of this compound will form immediately.

-

-

Digestion (Optional):

-

To promote the growth of larger, more easily filterable crystals, the suspension can be gently heated (e.g., to 60-80°C) and stirred for a period of time (e.g., 30-60 minutes). This process is known as digestion.

-

-

Isolation of the Precipitate:

-

Allow the precipitate to settle.

-

Separate the precipitate from the supernatant by filtration.

-

-

Washing:

-

Wash the precipitate on the filter paper with several small portions of deionized water to remove any soluble impurities.

-

-

Drying:

-

Dry the collected this compound precipitate in a drying oven at a suitable temperature (e.g., 100-120°C) until a constant weight is achieved.

-

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: A generalized experimental workflow.

Factors Influencing Precipitation

-

pH: The pH of the solution can significantly affect the precipitation of this compound, particularly when using oxalic acid as the oxalate source. Oxalic acid is a weak acid, and its degree of dissociation to form oxalate ions is pH-dependent. At low pH, the concentration of oxalate ions is reduced, which can decrease the extent of precipitation.

-

Temperature: The solubility of this compound generally increases with temperature, although this effect is not always pronounced for all sparingly soluble salts.[12][13] Therefore, precipitation is typically more complete at lower temperatures. However, as mentioned in the protocol, a higher temperature during digestion can improve the crystallinity of the precipitate.

-

Concentration of Reactants: The concentrations of the strontium and oxalate ions directly influence the ion product. Precipitation will occur when the ion product exceeds the Ksp. Higher reactant concentrations will lead to a more rapid and extensive precipitation.

-

Presence of Additives: The presence of certain additives can influence the morphology and particle size of the this compound crystals. For instance, EDTA has been shown to affect the crystal morphology.[14][15]

Characterization of this compound Precipitate

A logical approach to characterizing the synthesized this compound is outlined below.

Caption: Logical flow for precipitate characterization.

Signaling Pathways in a Biological Context

Strontium and Bone Metabolism

Strontium, particularly in the form of strontium ranelate, has been shown to have a dual effect on bone metabolism: it stimulates bone formation and inhibits bone resorption.[3][4] These effects are mediated through several signaling pathways in bone cells (osteoblasts and osteoclasts).

-

Calcium-Sensing Receptor (CaSR): Strontium ions can activate the CaSR on osteoblasts and osteoclasts.[16][17] This activation triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which promotes osteoblast proliferation and differentiation.[16][18]

-

Wnt/β-catenin Signaling: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway.[18][19][20] This pathway is crucial for osteoblastogenesis and bone formation.

-

RANKL/OPG Pathway: Strontium can modulate the RANKL/OPG (Receptor Activator of Nuclear factor Kappa-B Ligand/Osteoprotegerin) system. It can decrease the expression of RANKL and increase the expression of OPG by osteoblasts.[4] Since RANKL promotes osteoclast formation and activity, and OPG inhibits it, this shift leads to a reduction in bone resorption.

The diagram below illustrates the key signaling pathways affected by strontium in bone cells.

Caption: Key signaling pathways of strontium in bone cells.

Oxalate and Renal Cell Signaling

High concentrations of oxalate can be toxic to renal cells and are a major factor in the formation of calcium oxalate kidney stones.[7] Oxalate-induced renal cell injury involves the activation of specific signaling pathways.

-

Reactive Oxygen Species (ROS) Production: Oxalate can induce the production of ROS within mitochondria, leading to oxidative stress.[7]

-

Lipid Signaling: Oxalate exposure can activate lipid signaling pathways, leading to the production of molecules like arachidonic acid and ceramide.[7]

-

Apoptosis and Necrosis: The combination of oxidative stress and altered lipid signaling can disrupt mitochondrial function, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis or necrosis of renal cells.[7]

The following diagram outlines the signaling cascade initiated by oxalate in renal cells.

Caption: Oxalate-induced signaling cascade in renal cells.

Conclusion

The formation of this compound precipitate from strontium salts is a well-understood process governed by fundamental principles of solubility and equilibrium. This guide has provided detailed methodologies for its synthesis and characterization, along with a compilation of relevant quantitative data. For researchers in drug development, the biological activities of strontium and oxalate ions are of particular importance. The elucidation of their respective signaling pathways in bone metabolism and renal pathophysiology offers valuable insights for the development of novel therapeutic strategies. The information and visualizations presented herein serve as a comprehensive resource for professionals working in these fields.

References

- 1. Page loading... [guidechem.com]

- 2. ripublication.com [ripublication.com]

- 3. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]

- 5. imrpress.com [imrpress.com]

- 6. Frontiers | Oxalate as a potent promoter of kidney stone formation [frontiersin.org]

- 7. Mechanisms mediating oxalate-induced alterations in renal cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 814-95-9 [m.chemicalbook.com]

- 10. This compound | 814-95-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Harnessing strontium in regenerative dentistry: progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strontium signaling: molecular mechanisms and therapeutic implications in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Reactivity of Strontium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium oxalate (SrC₂O₄), a salt of strontium and oxalic acid, is a compound of significant interest in various scientific and industrial fields, including pyrotechnics, materials science, and increasingly, in biomedical applications. Its stability and reactivity are critical parameters that dictate its utility and handling. This technical guide provides a comprehensive overview of the thermal stability, solubility, and chemical reactivity of this compound. It includes detailed experimental protocols for the characterization of these properties and explores the biological relevance of strontium ions, particularly in the context of bone metabolism, for professionals in drug development.

Chemical and Physical Properties

This compound is a white, crystalline powder.[1][2] It is sparingly soluble in water but dissolves in dilute mineral acids.[3] The monohydrate (SrC₂O₄·H₂O) is a common form of this salt.

Thermal Stability and Decomposition

The thermal decomposition of this compound is a multi-step process that is crucial for its applications, particularly in pyrotechnics where it serves as a red coloring agent.[1] The decomposition is typically studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

The decomposition of this compound monohydrate generally proceeds in three main stages:

-

Dehydration: The loss of water of crystallization to form anhydrous this compound.

-

Decomposition to Carbonate: The anhydrous this compound decomposes to form strontium carbonate (SrCO₃) and carbon monoxide (CO).

-

Decomposition to Oxide: At higher temperatures, strontium carbonate decomposes to strontium oxide (SrO) and carbon dioxide (CO₂).

The precise temperatures of these transitions can vary depending on factors such as heating rate and atmospheric conditions.

Quantitative Data on Thermal Decomposition

The following table summarizes key quantitative data related to the thermal decomposition of this compound.

| Parameter | Value | Reference |

| Decomposition of SrC₂O₄ to SrCO₃ | ||

| Temperature Range | 400 - 600 °C | [4] |

| Peak Temperature | ~500 °C | [4] |

| Activation Energy (Ea) | 938.01 kJ/mol (in argon) | [5] |

| Decomposition of SrCO₃ to SrO | ||

| Temperature Range | > 900 °C | [6] |

| Activation Energy (Ea) | 250.3 kJ/mol (in argon) | [5] |

Note: Activation energies can vary significantly based on the experimental conditions and the kinetic model used for analysis.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for determining the thermal stability of this compound using TGA.

Objective: To determine the temperature ranges of decomposition and the associated mass losses for this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) equipped with a furnace, a precision balance, and a programmable temperature controller.

-

Sample pans (e.g., alumina or platinum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 1000 °C).

-

-

Data Acquisition: Record the sample weight as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset and completion temperatures for each decomposition step.

-

Calculate the percentage weight loss for each step and compare it with the theoretical values to identify the decomposition products.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of weight loss.

-

Experimental Workflow: Thermal Analysis

Solubility and Reactivity

This compound is characterized by its low solubility in water, a property that is quantified by its solubility product constant (Ksp). It is, however, reactive towards strong acids.

Solubility Data

The following table summarizes the solubility data for this compound.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 4.6 mg / 100 g | 18 | [1] |

| Water | 5 g / 100 g | 100 | [1] |

| 3.5% Acetic Acid | 52.6 mg / 100 g | Not Specified | [1] |

| 23% Acetic Acid | 870 mg / 100 g | Not Specified | [1] |

| Solubility Product (Ksp) | Value | Temperature (°C) | Reference |

| 8.1 x 10⁻⁸ | Not Specified | [7] |

Reactivity with Acids

This compound is generally insoluble in water but dissolves in strong mineral acids like hydrochloric acid (HCl).[3] This reaction is driven by the protonation of the oxalate ion (C₂O₄²⁻) by the acid. The oxalate ion is the conjugate base of a weak acid (oxalic acid, H₂C₂O₄). In the presence of a strong acid, the following equilibrium is shifted to the right, consuming the oxalate ions and causing the this compound to dissolve:

SrC₂O₄(s) ⇌ Sr²⁺(aq) + C₂O₄²⁻(aq)

C₂O₄²⁻(aq) + 2H⁺(aq) ⇌ H₂C₂O₄(aq)

The overall reaction can be represented as:

SrC₂O₄(s) + 2H⁺(aq) → Sr²⁺(aq) + H₂C₂O₄(aq)[8]

Experimental Protocol: Determination of Solubility Product (Ksp)